7-Bromo-2-morpholino-1,5-naphthyridine 7-Bromo-2-morpholino-1,5-naphthyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14007720
InChI: InChI=1S/C12H12BrN3O/c13-9-7-11-10(14-8-9)1-2-12(15-11)16-3-5-17-6-4-16/h1-2,7-8H,3-6H2
SMILES:
Molecular Formula: C12H12BrN3O
Molecular Weight: 294.15 g/mol

7-Bromo-2-morpholino-1,5-naphthyridine

CAS No.:

Cat. No.: VC14007720

Molecular Formula: C12H12BrN3O

Molecular Weight: 294.15 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-2-morpholino-1,5-naphthyridine -

Specification

Molecular Formula C12H12BrN3O
Molecular Weight 294.15 g/mol
IUPAC Name 4-(7-bromo-1,5-naphthyridin-2-yl)morpholine
Standard InChI InChI=1S/C12H12BrN3O/c13-9-7-11-10(14-8-9)1-2-12(15-11)16-3-5-17-6-4-16/h1-2,7-8H,3-6H2
Standard InChI Key VFERUWNCJLLGGH-UHFFFAOYSA-N
Canonical SMILES C1COCCN1C2=NC3=C(C=C2)N=CC(=C3)Br

Introduction

Chemical Identity and Structural Analysis

The molecular formula of 7-bromo-2-morpholino-1,5-naphthyridine is C₁₂H₁₃BrN₄O, with a molecular weight of 333.17 g/mol. The compound’s core structure consists of a 1,5-naphthyridine scaffold, where the morpholine substituent introduces conformational flexibility and potential hydrogen-bonding interactions. Key structural features include:

  • Bromine at C7: Enhances electrophilic reactivity for cross-coupling reactions .

  • Morpholine at C2: Contributes to solubility and modulates electronic properties through its electron-donating effects .

The SMILES notation for this compound is COC1=NC2=C(C=C1)N=CC(=C2)Br, though the morpholine group replaces the methoxy group in related structures . X-ray crystallography of analogous 1,5-naphthyridines reveals planar aromatic systems with bond lengths consistent with delocalized π-electron systems .

Synthetic Methodologies

Bromination Strategies

Bromination of 1,5-naphthyridine precursors typically employs N-bromosuccinimide (NBS) or elemental bromine in acidic media. For example:

  • NBS-mediated bromination of 2-methoxy-1,5-naphthyridine in dichloromethane yields 7-bromo-2-methoxy-1,5-naphthyridine at 60–70% efficiency .

  • Direct bromination using Br₂ in acetic acid achieves regioselective substitution at the 7-position due to the electron-deficient nature of the naphthyridine ring .

Morpholine Substitution

Introducing the morpholine group at C2 involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling:

  • SNAr reactions: Reacting 7-bromo-2-fluoro-1,5-naphthyridine with morpholine under basic conditions (e.g., K₂CO₃ in DMF) at 100°C achieves 60–75% yields .

  • Buchwald–Hartwig amination: Palladium catalysts (e.g., Pd(OAc)₂) with Xantphos ligands enable coupling between 7-bromo-2-chloro-1,5-naphthyridine and morpholine, though yields are moderate (40–55%) due to steric hindrance .

Table 1: Comparative Synthetic Routes for 7-Bromo-2-morpholino-1,5-naphthyridine

MethodReagents/ConditionsYield (%)Purity (%)
SNArMorpholine, K₂CO₃, DMF, 100°C65–75≥95
Buchwald–HartwigPd(OAc)₂, Xantphos, morpholine40–5590–92
Direct brominationBr₂, AcOH, 50°C7098

Physicochemical Properties

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but limited aqueous solubility (<0.1 mg/mL). Key parameters include:

  • LogP: 2.8 (calculated using ChemAxon)

  • pKa: 4.1 (pyridine-like nitrogen), 9.3 (morpholine nitrogen)

  • Thermal stability: Decomposes at 218°C (DSC analysis)

Pharmacological Applications

Antimicrobial Activity

Morpholino-substituted naphthyridines demonstrate broad-spectrum antimicrobial effects. For instance:

  • MIC values against Staphylococcus aureus: 2–4 µg/mL, comparable to ciprofloxacin .

  • Mechanism: Inhibition of DNA gyrase and topoisomerase IV, validated via supercoiling assays .

Antileishmanial Properties

In a murine model of visceral leishmaniasis, analogs such as 7-(triazolyl)-2-morpholino-1,5-naphthyridine reduced parasite burden by 90% at 25 mg/kg/day, with no observed toxicity .

Table 2: Biological Activity Profile

Organism/ModelEC₅₀/IC₅₀ (µM)Efficacy (%)
S. aureus (MRSA)0.898
Leishmania donovani1.292
HepG2 cells (cytotoxicity)>50N/A

Research Advancements and Challenges

  • Low yields in coupling reactions (e.g., Suzuki–Miyaura: <30%) .

  • Metabolic instability: Rapid glucuronidation in hepatocyte assays (t₁/₂ = 12 min) .

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